molecular formula C16H17ClN4O B5866578 N''-(3-chloro-2-methylphenyl)-2-oxo-N'-phenylpropanehydrazonohydrazide

N''-(3-chloro-2-methylphenyl)-2-oxo-N'-phenylpropanehydrazonohydrazide

Cat. No. B5866578
M. Wt: 316.78 g/mol
InChI Key: BVUXHEXROGGMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N''-(3-chloro-2-methylphenyl)-2-oxo-N'-phenylpropanehydrazonohydrazide, commonly known as CPHH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of hydrazones, which are known for their diverse biological activities.

Scientific Research Applications

CPHH has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. CPHH has also been studied for its potential use as a diagnostic tool for certain diseases.

Mechanism of Action

The mechanism of action of CPHH is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. CPHH has been reported to inhibit the growth of various microorganisms, including bacteria and fungi, by interfering with their metabolic processes. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
CPHH has been reported to exhibit various biochemical and physiological effects, including the inhibition of certain enzymes, the modulation of immune responses, and the induction of apoptosis in cancer cells. It has also been shown to exhibit antioxidant and anti-inflammatory properties, which may make it useful in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

CPHH has several advantages for use in lab experiments, including its simple and cost-effective synthesis method, its wide range of biological activities, and its potential applications in various fields of scientific research. However, it also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of CPHH, including the exploration of its potential applications in the treatment of various diseases, the development of more efficient synthesis methods, and the investigation of its mechanism of action at the molecular level. Further studies are also needed to determine the optimal concentration and dosing of CPHH for various applications.

Synthesis Methods

The synthesis of CPHH involves the reaction of 3-chloro-2-methylbenzaldehyde with hydrazine hydrate in ethanol, followed by the reaction of the resulting product with phenylhydrazine in acetic acid. The final product is obtained by the condensation of the resulting hydrazones with acetic anhydride. The overall synthesis method of CPHH is simple and cost-effective, making it a popular choice for scientific research.

properties

IUPAC Name

N'-anilino-N-(3-chloro-2-methylanilino)-2-oxopropanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O/c1-11-14(17)9-6-10-15(11)19-21-16(12(2)22)20-18-13-7-4-3-5-8-13/h3-10,18-19H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUXHEXROGGMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NNC(=NNC2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)NN/C(=N/NC2=CC=CC=C2)/C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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